Fmoc-D-Dap(Aloc)-OH

Description

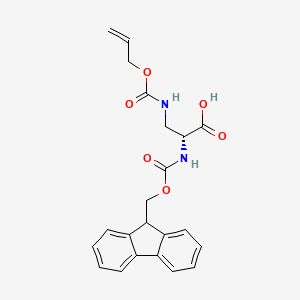

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGCCAXXFLGIU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678760 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178924-05-5 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Dap(Aloc)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Aloc)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(allyloxycarbonyl)-D-2,3-diaminopropionic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, featuring the base-labile Fmoc group on the α-amino group and the palladium-labile Aloc group on the β-amino group, offers exceptional versatility for the synthesis of complex peptides, including branched, cyclic, and modified peptides. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols, and its applications in peptide chemistry.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for its handling, storage, and application in peptide synthesis.

| Property | Value | References |

| Chemical Formula | C₂₂H₂₂N₂O₆ | [1][2] |

| Molecular Weight | 410.42 g/mol | [1][2] |

| CAS Number | 178924-05-5 | [3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 173 - 175 °C | [5] |

| Purity | ≥98.5% (HPLC) | |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Experimental Protocols

General Workflow for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

References

Fmoc-D-Dap(Aloc)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Dap(Aloc)-OH, a crucial building block in modern peptide synthesis. This document details its chemical structure, physicochemical properties, and its application in the synthesis of complex and modified peptides. Detailed experimental protocols and a logical workflow for its use in solid-phase peptide synthesis (SPPS) are provided to assist researchers in its effective implementation.

Chemical Structure and Properties

This compound, with the IUPAC name (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(prop-2-en-1-yloxycarbonylamino)propanoic acid, is a non-proteinogenic amino acid derivative. It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an allyloxycarbonyl (Aloc) protecting group on the β-amino group of D-2,3-diaminopropionic acid. This orthogonal protection scheme is a key feature, allowing for selective deprotection and modification, which is highly valuable in the synthesis of branched, cyclic, and other complex peptides.

The chemical structure of this compound is as follows:

(Image of the chemical structure of this compound)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₂N₂O₆ | [1] |

| Molecular Weight | 410.4 g/mol | [1] |

| CAS Number | 178924-05-5 | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 165 °C | [5] |

| Purity (HPLC) | ≥98.5% | [6] |

| Solubility | Soluble in DMF | |

| Storage Temperature | 2-8°C | [6] |

| InChI Key | MPVGCCAXXFLGIU-IBGZPJMESA-N | [6] |

| SMILES | C=CCOC(=O)N--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C31 |

Experimental Protocols

The use of this compound in peptide synthesis follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The key steps involve the coupling of the amino acid to the growing peptide chain and the selective deprotection of the Fmoc and Aloc groups.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Resin with N-terminally deprotected peptide

-

Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Fmoc deprotection solution: 20% piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HCTU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[7]

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and IPA (2 times) to remove any unreacted reagents and byproducts.

Selective Deprotection of the Aloc Group

The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage from most resins. It can be selectively removed using a palladium(0) catalyst, allowing for on-resin modification of the β-amino group.[6][8]

Materials:

-

Peptide-resin containing the this compound residue

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Palladium(0) catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 equivalents)

-

Scavenger: e.g., Phenylsilane (PhSiH₃) or Dimedone (20-40 equivalents)

-

Washing solvents: DCM, DMF, 0.5% sodium diethyldithiocarbamate in DMF (for palladium scavenging)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotection Cocktail: In a separate flask, dissolve the palladium catalyst and the scavenger in anhydrous DCM or THF.

-

Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

-

Washing and Palladium Removal: After complete deprotection, wash the resin thoroughly with DCM and DMF. To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF, followed by extensive washing with DMF and DCM. The now free β-amino group is ready for further modification.

Signaling Pathways and Biological Applications

This compound itself is a synthetic building block and is not known to be involved in any signaling pathways. However, the incorporation of the D-2,3-diaminopropionic acid (D-Dap) residue into peptides can have significant biological implications.

The introduction of D-amino acids into peptides is a common strategy in drug development to enhance their proteolytic stability.[3] Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic potential. Peptides containing D-amino acids are more resistant to enzymatic degradation, leading to a longer in vivo half-life.

Furthermore, the presence of the additional amino group in the diaminopropionic acid residue can influence the peptide's overall charge, polarity, and ability to form hydrogen bonds. This can be crucial for its interaction with biological targets. Peptides rich in basic residues, such as those containing diaminopropionic acid, are known to interact with negatively charged molecules like nucleic acids and cell membranes, which is relevant for applications in gene delivery and as antimicrobial agents.[2][9][10][11]

Logical Workflow and Diagrams

The following diagrams illustrate the key experimental workflows involving this compound in peptide synthesis.

Caption: Workflow for SPPS using this compound.

Caption: Orthogonal deprotection strategy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Fmoc-D-Dap(Aloc)-OH in Advanced Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry, the synthesis of complex, modified, and constrained peptides is paramount for advancing therapeutic and research frontiers. The non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap) offers a unique scaffold for such modifications due to its bifunctional side chain. The strategic use of orthogonally protected derivatives of D-Dap is crucial for achieving site-specific alterations. This technical guide focuses on Fmoc-D-Dap(Aloc)-OH, a key building block that enables precise control over peptide architecture. Its dual-protection scheme, featuring the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the palladium-labile allyloxycarbonyl (Aloc) group on the β-amino side chain, facilitates a wide range of synthetic manipulations. This document provides a comprehensive overview of its applications, detailed experimental protocols, and quantitative data to empower researchers in leveraging this versatile reagent for the synthesis of novel peptides.

Core Properties of this compound

This compound is a white solid at room temperature, valued for its high purity in solid-phase peptide synthesis (SPPS).[1][2] Its orthogonal protecting groups are central to its utility, allowing for selective deprotection and subsequent modification of the peptide chain.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂N₂O₆ | [3] |

| Molecular Weight | 410.42 g/mol | [3] |

| Typical Purity (HPLC) | ≥98.5% | [1][2] |

| Storage Temperature | -20°C to 8°C | [1][2] |

| α-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | [1] |

| β-Amino Protecting Group | Aloc (allyloxycarbonyl) | [1] |

Applications in Peptide Synthesis

The primary application of this compound lies in its ability to introduce a selectively addressable amine functionality into a peptide sequence. This is particularly valuable for:

-

Synthesis of Branched and Cyclic Peptides: The selective deprotection of the Aloc group allows for on-resin cyclization or the attachment of other molecules to the peptide backbone.[4]

-

Peptide Conjugation and Labeling: The exposed side-chain amine can be used for the site-specific attachment of fluorophores, cytotoxic drugs, or other moieties.

-

Development of Peptidomimetics: The introduction of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial aspect of drug development.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc-SPPS process for incorporating an this compound residue into a peptide chain.

Materials:

-

This compound

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Orthogonal Deprotection of the Aloc Group

The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, but it can be selectively removed using a palladium(0) catalyst.

Materials:

-

Peptide-resin containing the Dap(Aloc) residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger (e.g., Phenylsilane (PhSiH₃) or N-Methylaniline)

-

DCM or THF

Procedure:

-

Swell the peptide-resin in DCM or THF.

-

Prepare a solution of Pd(PPh₃)₄ (typically 0.1-0.2 equivalents relative to the resin loading) and the scavenger (e.g., 20-30 equivalents of PhSiH₃ or N-Methylaniline) in the chosen solvent.

-

Add the palladium catalyst solution to the resin.

-

Agitate the reaction mixture for 1-3 hours at room temperature, protected from light.

-

Wash the resin extensively with the reaction solvent, DMF, and DCM to ensure complete removal of the catalyst and byproducts.

On-Resin Side-Chain Modification (e.g., Cyclization)

Following Aloc deprotection, the free side-chain amine can be reacted to form a cyclic peptide.

Materials:

-

Peptide-resin with deprotected Dap side chain

-

Coupling reagents (e.g., PyBOP, HATU)

-

DIEA

-

DMF

Procedure:

-

After Aloc deprotection and thorough washing, swell the resin in DMF.

-

To achieve intramolecular cyclization, add coupling reagents (e.g., PyBOP or HATU) and a base (DIEA) to the resin in a dilute solution of DMF to favor the intramolecular reaction.

-

Allow the reaction to proceed for 12-24 hours.

-

Monitor the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.

-

Once complete, wash the resin thoroughly with DMF and DCM.

Quantitative Data

The efficiency of each step in SPPS is critical for the final yield and purity of the peptide. While specific yields can be sequence-dependent, the following table provides expected efficiencies for the key steps involving this compound.

| Step | Parameter | Expected Efficiency/Purity | Monitoring Method | Reference |

| Coupling | Coupling Efficiency | >99% | Kaiser Test (Ninhydrin Test) | [5] |

| Fmoc Deprotection | Deprotection Efficiency | >99% | UV-Vis spectroscopy of piperidine-dibenzofulvene adduct | |

| Aloc Deprotection | Deprotection Efficiency | >95% | Mass spectrometry analysis of a cleaved resin sample | |

| Final Peptide | Crude Purity (Post-Cleavage) | 70-90% (Sequence-dependent) | Analytical RP-HPLC | [5] |

| Final Peptide | Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry | [5] |

Visualizing Workflows and Pathways

Logical Workflow for SPPS Incorporation of this compound

References

An In-depth Technical Guide on the Role of D-amino Acids in Peptide Stability and Function

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Advantage of D-Amino Acids

Peptides have emerged as highly selective and potent therapeutic agents. However, their clinical utility is often hampered by their susceptibility to rapid degradation by endogenous proteases, leading to a short in vivo half-life.[1] Nature almost exclusively utilizes L-amino acids for protein synthesis, and consequently, proteases have evolved with a high degree of stereospecificity to recognize and cleave peptide bonds involving these L-isomers.[1]

The strategic incorporation of D-amino acids, the non-superimposable mirror images (enantiomers) of their L-counterparts, offers a powerful solution to this fundamental challenge.[1] By introducing D-amino acids into a peptide sequence, the peptide backbone becomes sterically hindered and is no longer an ideal substrate for most endogenous proteases.[1][2] This resistance to enzymatic degradation significantly enhances peptide stability, prolongs circulation half-life, and can improve overall bioavailability.[3][4] Beyond stability, the altered stereochemistry can also modulate a peptide's three-dimensional conformation, influencing its binding affinity and selectivity for its biological target.[5][6]

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using D-amino acids to enhance peptide stability and function, serving as a resource for the design and development of next-generation peptide therapeutics.

Impact of D-Amino Acid Substitution on Peptide Properties

The substitution of L-amino acids with D-enantiomers has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The primary benefits are dramatically increased stability against proteolysis and the potential to modulate biological activity.

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[3] Proteases, being chiral enzymes, are highly specific to L-amino acid sequences. The presence of a D-amino acid at or near a cleavage site disrupts the required stereochemistry for enzyme recognition and catalysis, thereby inhibiting proteolysis.[1][2] This increased stability is observed against a wide range of proteases, including trypsin, chymotrypsin, and those present in serum and plasma.[7]

Table 1: Quantitative Comparison of L-Peptide vs. D-Substituted Analog Stability

| Peptide / Analog | Modification | Assay Condition | Half-Life / Remaining Peptide | Source |

| L-Peptide Hydrogelator | All L-amino acids | Proteinase K | <1% remaining after 4 hours | [8] |

| D-Peptide Hydrogelator | C-terminal D-amino acid | Proteinase K | ~15% remaining after 24 hours | [8] |

| Polybia-CP (L-form) | All L-amino acids | Trypsin & Chymotrypsin | Susceptible to degradation | |

| D-CP (all-D analog) | All D-amino acids | Trypsin & Chymotrypsin | Resistant to degradation | |

| D-lys-CP | D-Lysine substitution | Trypsin | Resistant to degradation | |

| KSL (KKVVFKVKFK) | All L-amino acids | Serum | Shorter half-life | [9] |

| KSL7 (kKVVFKVKFk) | Two D-amino acid substitutions | Serum | Longer half-life | [9] |

| Pep05 (KRLFKKLLKYLRKF) | All L-amino acids | Plasma proteases | Susceptible to degradation | [10] |

| DP06 (all D-Lys/Arg) | D-Lys & D-Arg substitutions | Plasma proteases | Remarkable stability | [10] |

Modulation of Biological Activity and Receptor Binding

The introduction of a D-amino acid can alter a peptide's secondary and tertiary structure, which can, in turn, affect its interaction with its biological target.[6] This can be leveraged to fine-tune receptor binding affinity and selectivity. In some cases, D-amino acid substitution can lead to analogs with equivalent or even superior activity compared to the native L-peptide.[11] However, substitutions in the middle of a sequence can sometimes disrupt critical secondary structures like alpha-helices, leading to a loss of activity.[11][12]

Table 2: Impact of D-Amino Acid Substitution on Biological Activity

| Peptide System | Modification | Effect on Activity | Key Finding | Source |

| Antimicrobial Peptide (KKVVFKVKFKK) | D-amino acid substitutions at termini | Maintained antimicrobial activity | Terminal substitutions had little effect on the alpha-helical structure required for activity. | [11] |

| Antimicrobial Peptide (KKVVFKVKFKK) | D-amino acid substitutions in the middle | Complete loss of activity | Middle substitutions disrupted the alpha-helical structure. | [11] |

| Dermorphin (Opioid Peptide) | Naturally contains D-Alanine | High affinity for delta opioid binding sites | The D-amino acid is critical for its potent biological activity. | [13] |

| GLP-1 and PTH1 Receptor Agonists | D-amino acid analogs | Same efficacy as natural counterparts | D-analogs showed greatly increased half-life while retaining function. | [14] |

| COX-2 Inhibitor Conjugate | Conjugated to short D-peptides | Improved COX-2 selectivity over COX-1 | The D-peptide conjugate enhanced drug selectivity compared to the L-peptide version. | [15] |

Experimental Protocols and Methodologies

The synthesis and evaluation of D-amino acid-containing peptides involve a series of well-established protocols.

Peptide Synthesis

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for creating peptides containing D-amino acids.[1][16] The workflow is largely identical to the synthesis of all-L-peptides, with the simple substitution of the desired Fmoc-protected D-amino acid at the appropriate coupling step.

Detailed Protocol: Fmoc-SPPS of a D-Amino Acid-Containing Peptide

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in a solvent like N,N-dimethylformamide (DMF).[16]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the previously coupled amino acid. This is typically done by treating the resin with a 20% solution of piperidine in DMF.[16]

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (L- or D-form, 3-5 equivalents) using a coupling agent (e.g., HBTU, DIC) and an additive (e.g., HOBt) in DMF. Add the activated amino acid solution to the resin and agitate for 1-4 hours.[1][16]

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents and byproducts.[16]

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[16]

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

Protease Stability Assay

This assay is crucial for quantifying the enhanced stability of D-amino acid-containing peptides.

Detailed Protocol: In Vitro Protease Stability Assay

-

Reagent Preparation:

-

Incubation:

-

Time-Point Sampling:

-

Analysis:

-

Analyze the samples by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

-

Plot the percentage of intact peptide versus time to determine the peptide's half-life (t½).

-

Receptor Binding Assay

Competition binding assays are used to determine how D-amino acid substitution affects the peptide's affinity for its target receptor.

Detailed Protocol: GPCR Competition Binding Assay

-

Reagent Preparation:

-

Assay Setup:

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to allow the binding to reach equilibrium.[1]

-

Separation and Detection:

-

Separate the bound from unbound radioligand, typically by rapid filtration through a glass fiber filter mat.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

-

Calculate the IC₅₀ (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating the complex relationships and processes involved in the study of D-amino acid-containing peptides.

Caption: Workflow for developing D-amino acid-containing peptides.

Caption: Mechanism of protease resistance by D-amino acid substitution.

Caption: D-peptide antagonist blocking a GPCR signaling pathway.

Functional Roles and Signaling

While much of the focus is on stability, D-amino acids themselves can play active roles in biological signaling. For example, D-serine and D-aspartate are known to function as neurotransmitters in the mammalian brain, acting as regulators of N-methyl-D-aspartate (NMDA) receptors.[18][19] This highlights that D-amino acids are not merely inert structural components but can possess intrinsic biological functions.

The incorporation of a D-amino acid into a therapeutic peptide can therefore have two effects:

-

Passive Role (Stabilization): The D-amino acid acts primarily to protect the peptide from degradation, thereby increasing its concentration and duration of action at the target receptor.[3] This is the most common application in peptide drug design.

-

Active Role (Signaling Modulation): The specific stereochemistry of the D-amino acid may alter the peptide's conformation in a way that enhances or changes its interaction with a receptor, potentially converting an agonist to an antagonist or increasing binding affinity.[6][20]

In some cases, D-amino acids are secreted by gut microbiota and can act as signaling agents that enter the bloodstream, potentially influencing the central nervous and neuroendocrine systems.[21] This emerging area of research suggests a broader role for D-amino acids in host-microbiome communication and overall physiology.

Conclusion and Future Directions

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development.[1][6] It provides a robust and reliable method to overcome the primary limitation of native peptides—their poor proteolytic stability.[1] The ability to significantly extend a peptide's half-life while maintaining or even fine-tuning its biological activity has paved the way for more effective and bioavailable therapeutics.[4][8]

Future research will continue to explore the nuanced effects of D-amino acid substitutions on peptide structure and function. The development of computational models to predict the optimal positions for D-amino acid incorporation will accelerate the design of novel peptides with tailored pharmacokinetic profiles. Furthermore, a deeper understanding of the natural roles of D-amino acids in signaling pathways may unlock new therapeutic strategies, expanding the application of these unique building blocks far beyond their current use as simple stabilizing agents.[18][21]

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. lifetein.com [lifetein.com]

- 4. lifetein.com [lifetein.com]

- 5. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 19. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. preprints.org [preprints.org]

Understanding orthogonal protection in peptide synthesis

An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The precise chemical synthesis of peptides, vital molecules in a vast array of biological processes and therapeutic applications, hinges on a foundational principle: orthogonal protection. This strategy allows for the selective masking and demasking of reactive functional groups within amino acid building blocks, ensuring the orderly assembly of a defined peptide sequence. This technical guide provides a comprehensive exploration of orthogonal protection strategies in peptide synthesis, with a focus on the widely employed Solid-Phase Peptide Synthesis (SPPS).

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple, distinct classes of protecting groups within a single synthetic scheme.[1][2] Each class of protecting group is susceptible to cleavage by a specific set of chemical conditions, while remaining stable to the conditions used to remove other protecting groups.[1][2][3] This selective removal is the cornerstone of controlled, stepwise peptide chain elongation and allows for the synthesis of complex peptides with high fidelity.[1][3]

A typical orthogonal protection strategy in SPPS involves three main categories of protecting groups:

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to permit the coupling of the subsequent amino acid.[1][2]

-

Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the entire synthesis, only to be cleaved during the final step of releasing the peptide from the solid support.[1][2]

-

Semi-permanent (or Auxiliary) Protecting Groups: These are employed for specific modifications, such as the formation of cyclic or branched peptides. They can be selectively removed at an intermediate stage of the synthesis without affecting either the temporary or permanent protecting groups.[2]

This multi-layered approach provides the necessary control to build complex peptide architectures.

Major Orthogonal Protection Strategies in SPPS

Two primary orthogonal strategies dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy .

The Fmoc/tBu Strategy

This is currently the most widely used method in peptide synthesis.[4][5] It is a truly orthogonal system where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[6]

-

Temporary Nα-Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4]

-

Permanent Side-Chain Protection: Acid-labile groups, predominantly based on the tert-butyl (tBu) moiety.[4]

The key advantage of the Fmoc/tBu strategy is the mild conditions used for the repetitive Nα-deprotection (typically with piperidine), which preserves the acid-labile side-chain protecting groups until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[4]

The Boc/Bzl Strategy

This classical approach relies on graded acid lability for selectivity.[1][3]

-

Temporary Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[1][7]

-

Permanent Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require much stronger acidic conditions for removal.[1][8]

While not strictly orthogonal in the sense of employing different reaction mechanisms for deprotection, the significant difference in acid concentration required for the removal of Boc (moderate acid, e.g., 50% TFA in DCM) versus Bzl groups (strong acid, e.g., HF) allows for practical selective deprotection.[6][9]

Quantitative Data on Protecting Groups

The selection of appropriate protecting groups is critical for the success of a peptide synthesis campaign. The following tables summarize common protecting groups used in both Fmoc/tBu and Boc/Bzl strategies and their respective cleavage conditions.

Table 1: Common Protecting Groups in Fmoc/tBu SPPS

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |

| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |

| Asp | tert-Butyl ester | OtBu | TFA |

| Cys | Trityl | Trt | TFA |

| Glu | tert-Butyl ester | OtBu | TFA |

| His | Trityl | Trt | TFA |

| Lys | tert-Butoxycarbonyl | Boc | TFA |

| Ser | tert-Butyl | tBu | TFA |

| Thr | tert-Butyl | tBu | TFA |

| Trp | tert-Butoxycarbonyl | Boc | TFA |

| Tyr | tert-Butyl | tBu | TFA |

| Asn | Trityl | Trt | TFA |

| Gln | Trityl | Trt | TFA |

Table 2: Common Side-Chain Protecting Groups in Boc/Bzl Strategy

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |

| Arg | Tosyl | Tos | HF |

| Asp | Benzyl ester | Bzl | HF |

| Cys | 4-Methylbenzyl | Meb | HF |

| Glu | Benzyl ester | Bzl | HF |

| His | 2,4-Dinitrophenyl | Dnp | Thiophenol |

| Lys | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |

| Ser | Benzyl | Bzl | HF |

| Thr | Benzyl | Bzl | HF |

| Trp | Formyl | For | Piperidine |

| Tyr | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.

Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[2]

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[2]

-

Amino Acid Coupling (using HBTU/HOBt):

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF in the presence of a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) for a few minutes.[2]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

-

-

Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.[3]

-

Return to Step 2 for the next cycle.

Protocol 2: Standard Boc/Bzl Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[2]

-

Boc Deprotection:

-

Washing: Drain the TFA solution and wash the resin with DCM (3 x 1 min), isopropanol (IPA) (1 x 1 min), and DCM (3 x 1 min).[7]

-

Neutralization:

-

Amino Acid Coupling (using DCC/HOBt):

-

In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM. Allow the mixture to react for 10-15 minutes at 0°C.[2]

-

Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[2]

-

Add the filtered activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DCM (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).[2]

-

Return to Step 2 for the next cycle.

Protocol 3: On-Resin Cyclization of a Peptide

This protocol describes a head-to-tail cyclization on the solid support.

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using an orthogonal protection strategy that leaves the N-terminus protected (e.g., with Fmoc) and the C-terminus attached to the resin via a linker that can be cleaved under conditions that do not affect the side-chain protecting groups. The side chains of the amino acids that will form the cyclic bond should be protected with semi-permanent protecting groups.

-

Side-Chain Deprotection: Selectively remove the semi-permanent protecting groups from the side chains that will be involved in the cyclization. For example, if cyclization is between an Asp side chain and a Lys side chain, remove the protecting groups from these two residues.

-

On-Resin Cyclization:

-

Wash the resin thoroughly.

-

Perform the intramolecular coupling reaction on the solid support using a suitable coupling reagent (e.g., HBTU, PyBOP). The reaction is typically carried out in a dilute solution to favor intramolecular cyclization over intermolecular polymerization.

-

-

Final Deprotection and Cleavage: Once cyclization is complete, remove the N-terminal protecting group (if still present) and cleave the cyclic peptide from the resin, concurrently removing all remaining side-chain protecting groups.

Protocol 4: Synthesis of a Branched Peptide

This protocol outlines the synthesis of a simple branched peptide using a lysine residue.

-

Linear Chain Elongation: Synthesize the main peptide chain up to the point of branching.

-

Incorporation of the Branching Unit: Couple an amino acid with two orthogonally protected amino groups, such as Fmoc-Lys(Dde)-OH. The Fmoc group will be used for the elongation of the main chain, while the Dde group protects the side-chain amino group where the branch will be synthesized.

-

Main Chain Elongation: Continue the synthesis of the main peptide chain by removing the Fmoc group and coupling the subsequent amino acids.

-

Selective Side-Chain Deprotection: After completing the main chain, selectively remove the Dde protecting group from the lysine side chain using a mild treatment with hydrazine in DMF.[3] This will not affect the Fmoc group on the N-terminus of the main chain or the tBu-based side-chain protecting groups.

-

Branch Synthesis: Synthesize the peptide branch from the now free amino group on the lysine side chain using standard Fmoc-SPPS cycles.

-

Final Deprotection and Cleavage: Once the entire branched peptide is assembled, cleave it from the resin and remove all protecting groups simultaneously.

Visualizing Orthogonal Protection Strategies

The logical flow and relationships within orthogonal protection schemes can be effectively visualized using diagrams.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Incorporation of Fmoc-D-Dap(Aloc)-OH for Unnatural Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Dap(Aloc)-OH, an orthogonally protected unnatural amino acid, and its application in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals who are looking to incorporate this versatile building block into their peptide synthesis workflows to create novel peptides with unique properties.

Introduction to this compound

This compound, or N-α-(9-fluorenylmethoxycarbonyl)-N-β-(allyloxycarbonyl)-D-2,3-diaminopropionic acid, is a valuable reagent in peptide chemistry.[1] Its utility stems from the orthogonal protection strategy it employs. The α-amino group is protected by the base-labile Fmoc group, which is suitable for standard SPPS cycles.[2] The side-chain β-amino group is protected by the Aloc group, which is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using palladium(0) catalysis.[3][4] This dual protection scheme allows for the specific modification of the side chain at any point during the synthesis, enabling the creation of branched, cyclic, or conjugated peptides.

The incorporation of D-amino acids, such as D-diaminopropionic acid (D-Dap), can confer beneficial properties to peptides, including increased resistance to proteolytic degradation, which can enhance their in vivo half-life and therapeutic potential. Furthermore, the presence of the additional amino group in the Dap side chain can be leveraged to introduce specific functionalities or to create unique peptide architectures.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 178924-05-5 |

| Molecular Formula | C₂₂H₂₂N₂O₆[3] |

| Molecular Weight | 410.42 g/mol [3] |

| Appearance | Solid |

| Purity (HPLC) | ≥98.5%[5] |

| Storage Temperature | -20°C[1] |

Illustrative Peptide Synthesis Data

While specific quantitative data for the incorporation of this compound is not extensively published in a comparative format, the following table provides an illustrative example of the expected efficiencies and yields based on standard Fmoc-SPPS protocols for peptides of similar complexity. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

| Parameter | Condition / Reagent | Expected Outcome | Monitoring Method |

| Fmoc Deprotection | 20% Piperidine in DMF | >99% completion | UV absorbance of the fulvene-piperidine adduct |

| Coupling Efficiency | HBTU/DIPEA in DMF | >99% | Kaiser Test or TNBS Test |

| Aloc Deprotection | Pd(PPh₃)₄, Phenylsilane in DCM | >95% completion | LC-MS analysis of a cleaved resin sample |

| Crude Peptide Purity | Post-cleavage | Sequence-dependent (typically 60-90%) | Analytical RP-HPLC |

| Final Yield | After purification | Sequence-dependent (typically 10-30%) | Mass Spectrometry and Amino Acid Analysis |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (optional, for scavenging)

-

Diethyl ether

-

Kaiser test reagents

Step-by-Step Synthesis Protocol

Step 1: Resin Preparation and Swelling

-

Place the desired amount of resin in a peptide synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates a positive result.

Step 3: Amino Acid Coupling (for standard amino acids and this compound)

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Step 4: Selective Aloc Deprotection (On-Resin)

-

Wash the peptide-resin with DCM (3-5 times).

-

In a separate, argon-purged vial, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents) and PhSiH₃ (10-20 equivalents) in DCM.

-

Add the palladium catalyst solution to the resin.

-

Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes. The reaction vessel should be protected from light.

-

Repeat the deprotection step with fresh reagents to ensure complete removal of the Aloc group.

-

Wash the resin thoroughly with DCM (5-7 times), followed by DMF (3-5 times). A wash with a solution of sodium diethyldithiocarbamate in DMF can be performed to scavenge any residual palladium.

Step 5: Side-Chain Modification (Optional)

-

With the β-amino group of the D-Dap residue now free, modifications such as coupling of another amino acid, a reporter molecule, or cyclization can be performed using standard coupling procedures as described in Step 3.

Step 6: Final Cleavage and Deprotection

-

After the synthesis is complete, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum.

Step 7: Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Unnatural Amino Acid Incorporation

Caption: SPPS workflow for incorporating this compound.

Cellular Uptake and Endosomal Escape of a D-Dap Containing Peptide

Caption: Mechanism of cellular uptake and endosomal escape.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability | Springer Nature Experiments [experiments.springernature.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Dap(Alloc)-OH = 98.5 HPLC 188970-92-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-Dap(Aloc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Aloc)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(allyloxycarbonyl)-D-2,3-diaminopropionic acid, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its orthogonal protection scheme, featuring the base-labile Fmoc group on the α-amino group and the palladium-labile Aloc group on the β-amino side chain, allows for selective deprotection and derivatization. This enables the synthesis of complex peptides, including branched, cyclic, and labeled peptides, which are of significant interest in drug discovery and development. This guide provides a comprehensive overview of the synthesis and characterization of this versatile amino acid derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₂H₂₂N₂O₆[1] |

| Molecular Weight | 410.42 g/mol [1] |

| CAS Number | 178924-05-5[2] |

| Appearance | White to off-white solid |

| Melting Point | Approximately 165 °C |

| Purity (Typical) | ≥98.5% (HPLC)[3] |

| Storage Conditions | 2-8°C, under an inert atmosphere[4] |

Synthesis of this compound

While various synthetic routes can be envisioned, a common and reliable strategy for the preparation of orthogonally protected D-2,3-diaminopropionic acid derivatives starts from the readily available chiral precursor, Fmoc-D-serine. The synthetic pathway involves four key steps: reduction of the carboxylic acid, oxidation to the aldehyde, reductive amination to introduce the β-amino group, and finally, selective protection of the β-amino group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

1. Synthesis of Fmoc-D-Serinol from Fmoc-D-Serine (Reduction)

-

Materials: Fmoc-D-serine, Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF), Tetrahydrofuran (THF, anhydrous), Methanol, Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve Fmoc-D-serine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add BH₃·THF solution (2-3 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Fmoc-D-serinol, which can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.

-

2. Synthesis of Fmoc-D-Serinal from Fmoc-D-Serinol (Oxidation)

-

Materials: Fmoc-D-serinol, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve Fmoc-D-serinol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the formation of the aldehyde by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with a 1:1 solution of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate to quench the remaining DMP.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude Fmoc-D-serinal. This product is often used immediately in the next step due to its potential instability.

-

3. Synthesis of Fmoc-D-Dap-OH from Fmoc-D-Serinal (Reductive Amination)

-

Materials: Crude Fmoc-D-serinal, Ammonium acetate or aqueous ammonia, Sodium cyanoborohydride (NaBH₃CN), Methanol.

-

Procedure:

-

Dissolve the crude Fmoc-D-serinal in methanol.

-

Add a large excess of ammonium acetate (e.g., 10 equivalents) or an aqueous solution of ammonia.

-

Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.

-

Add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Acidify the reaction mixture to pH ~2 with 1M HCl to decompose the excess reducing agent.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude Fmoc-D-Dap-OH. Purification can be achieved by column chromatography on silica gel.

-

4. Synthesis of this compound from Fmoc-D-Dap-OH (Selective Aloc Protection)

-

Materials: Fmoc-D-Dap-OH, Allyl chloroformate, Sodium bicarbonate or Diisopropylethylamine (DIPEA), Dioxane or THF, Water.

-

Procedure:

-

Dissolve Fmoc-D-Dap-OH (1 equivalent) in a mixture of dioxane and water (e.g., 1:1).

-

Cool the solution to 0°C and add sodium bicarbonate (2-3 equivalents) or DIPEA (2-3 equivalents).

-

Slowly add allyl chloroformate (1.0-1.2 equivalents) dropwise while maintaining the temperature at 0°C and vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the characterization of this compound.

Representative Characterization Data

The following tables summarize the expected, representative data for the characterization of this compound.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.77 | d | 2H | Fmoc aromatic |

| 7.59 | d | 2H | Fmoc aromatic |

| 7.40 | t | 2H | Fmoc aromatic |

| 7.31 | t | 2H | Fmoc aromatic |

| 5.90 | m | 1H | Aloc -CH= |

| 5.75 | d | 1H | α-NH |

| 5.29 | d | 1H | Aloc =CH₂ (trans) |

| 5.21 | d | 1H | Aloc =CH₂ (cis) |

| 5.15 | t | 1H | β-NH |

| 4.55 | d | 2H | Aloc -OCH₂- |

| 4.40 | m | 2H | Fmoc -OCH₂- |

| 4.25 | t | 1H | Fmoc -CH- |

| 4.15 | m | 1H | α-CH |

| 3.60 | m | 2H | β-CH₂ |

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 173.5 | Carboxylic acid C=O |

| 156.2 | Fmoc urethane C=O |

| 155.8 | Aloc urethane C=O |

| 143.8 | Fmoc aromatic (quaternary) |

| 141.3 | Fmoc aromatic (quaternary) |

| 132.4 | Aloc -CH= |

| 127.7 | Fmoc aromatic |

| 127.1 | Fmoc aromatic |

| 125.1 | Fmoc aromatic |

| 120.0 | Fmoc aromatic |

| 118.0 | Aloc =CH₂ |

| 67.2 | Fmoc -OCH₂- |

| 66.0 | Aloc -OCH₂- |

| 54.5 | α-C |

| 47.2 | Fmoc -CH- |

| 42.0 | β-C |

Table 3: Representative Mass Spectrometry Data (ESI-MS)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 411.15 | 411.2 |

| [M+Na]⁺ | 433.13 | 433.1 |

| [M-H]⁻ | 409.14 | 409.1 |

Table 4: Representative HPLC Data

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Purity | ≥98.5% |

Conclusion

This compound is an invaluable reagent for the synthesis of complex peptides. The synthetic route outlined, starting from Fmoc-D-serine, provides a reliable method for its preparation. Rigorous characterization using NMR, MS, and HPLC is crucial to ensure the high purity required for successful peptide synthesis. This guide provides the necessary theoretical and practical framework for researchers to synthesize and characterize this important building block, facilitating advancements in peptide chemistry and drug discovery.

References

A Technical Guide to Fmoc-D-Dap(Aloc)-OH: A Versatile Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Dap(Aloc)-OH is a pivotal amino acid derivative for the synthesis of complex and modified peptides. Its unique dual-protection scheme, employing the base-labile Fmoc group for α-amino protection and the orthogonally-cleavable Aloc group for the side-chain, offers precise control over peptide chain elongation and modification. This guide provides an in-depth overview of its properties, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its use in peptide synthesis workflows.

| Identifier | Value |

| CAS Number | 178924-05-5[1] |

| Molecular Weight | 410.42 g/mol [2] |

| Molecular Formula | C₂₂H₂₂N₂O₆[2] |

| Synonyms | N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid, Fmoc-D-Dpr(Aloc)-OH |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[3] The Fmoc group protects the main-chain amino group and is temporarily removed at each cycle of amino acid addition using a mild base, typically piperidine.[4] The key feature of this reagent is the allyloxycarbonyl (Aloc) protecting group on the side-chain amine. The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage from the resin.[5] This orthogonality allows for the selective deprotection of the Dap side-chain at any point during the synthesis, enabling site-specific modifications such as:

-

Peptide cyclization: Forming lactam bridges for constrained peptide structures.

-

Fluorescent labeling: Attaching reporter molecules for imaging and binding studies.

-

PEGylation: Modifying peptides to improve their pharmacokinetic properties.

-

Synthesis of branched peptides.

Experimental Protocols

The following sections detail the standard methodologies for the use of this compound in SPPS.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the iterative cycle of deprotection, activation, and coupling for elongating a peptide chain on a solid support.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[6]

-

Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour in a reaction vessel.[7]

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[6]

-

Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.[6]

3. Amino Acid Coupling:

-

In a separate vessel, activate the next Fmoc-protected amino acid (e.g., this compound) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.[8]

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction completion using a qualitative method like the Kaiser test.[8]

4. Iteration:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.[6]

Selective Deprotection of the Aloc Group

This protocol details the on-resin removal of the Aloc protecting group from the Dap side-chain, which is typically performed after the desired peptide sequence is assembled.

1. Reagent Preparation:

-

Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in an appropriate solvent like DCM or DMF.

-

Prepare a solution of a scavenger, such as phenylsilane (PhSiH₃), in the same solvent. The scavenger traps the allyl group, preventing side reactions.

2. Deprotection Reaction:

-

Wash the peptide-resin thoroughly with DCM.[7]

-

Add the palladium catalyst solution (typically 0.1-0.25 equivalents relative to the resin loading) to the resin.

-

Add the scavenger solution (typically 20 equivalents) to the resin.

-

Gently agitate the reaction mixture at room temperature. The reaction is often complete within 30-60 minutes. Recent protocols suggest that this can be performed under atmospheric conditions without the need for an inert atmosphere.[9][10]

3. Washing:

-

After the reaction is complete, drain the reaction vessel and wash the resin extensively with DCM, methanol, and DMF to remove all traces of the catalyst and scavenger byproducts.[11] The newly exposed free amine on the Dap side-chain is now available for further modification.

4. Final Cleavage:

-

Once all synthesis and modification steps are complete, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).[6]

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Simplified mechanism of Palladium(0)-catalyzed Aloc deprotection.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Supplier information for Fmoc-D-Dap(Aloc)-OH

An In-depth Technical Guide to Fmoc-D-Dap(Aloc)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-[(prop-2-en-1-yloxy)carbonylamino]propanoic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and the palladium-labile allyloxycarbonyl (Aloc) group on the side-chain amine of D-diaminopropionic acid (D-Dap), offers synthetic chemists precise control over peptide chain elongation and modification. This guide provides a comprehensive overview of supplier information, key chemical data, and detailed experimental protocols for the effective utilization of this compound in the synthesis of complex and modified peptides.

Supplier Information

A variety of chemical suppliers offer this compound, often with varying purity levels and in different quantities. Researchers should consider the specific requirements of their synthesis when selecting a supplier. The following table summarizes key information for this reagent.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| MedChemExpress | 188970-92-5 | C22H22N2O6 | 410.42 | - |

| Sigma-Aldrich | 188970-92-5 | C22H22N2O6 | 410.42 | ≥98.5% (HPLC)[1][2] |

| Aapptec | 178924-05-5 | - | - | - |

| Advanced ChemBlocks | 188970-92-5 | C22H22N2O6 | 410.43 | 95%[3] |

| ChemPep | 188970-92-5 | C22H22N2O6 | 410.5 | - |

| BLD Pharm | 204316-32-5 | - | - | - |

The Principle of Orthogonal Protection in Peptide Synthesis

The utility of this compound lies in the concept of orthogonal protection. In SPPS, protecting groups are used to mask reactive functional groups to prevent unwanted side reactions during peptide chain elongation.[4] An orthogonal protection strategy employs protecting groups that can be selectively removed under distinct chemical conditions.[4]

In the case of this compound:

-

The Fmoc Group: This group protects the α-amino group of the amino acid. It is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5] This allows for the stepwise addition of amino acids to the growing peptide chain.

-

The Aloc Group: This group protects the β-amino group on the side chain of the diaminopropionic acid residue. The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[5] It is selectively removed by treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[6]

This orthogonality allows for the selective deprotection of the side-chain amine while the peptide remains attached to the solid support and the N-terminus is still protected. This enables a wide range of site-specific modifications, including:

-

Peptide Cyclization: Formation of a lactam bridge between the deprotected side-chain amine and a carboxylic acid group.

-

Branched Peptide Synthesis: Elongation of a second peptide chain from the side-chain amine.

-

Conjugation: Attachment of labels, such as fluorescent dyes or biotin, to the side-chain amine.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS and the subsequent selective deprotection of the Aloc group.

Incorporation of this compound into a Peptide Chain

This protocol outlines a standard coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent, e.g., HBTU or HATU (3-5 equivalents)

-

Base, e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat the piperidine treatment for another 10-15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vessel, dissolve this compound, the coupling reagent (e.g., HATU), and a base (e.g., DIEA) in DMF. Allow the mixture to pre-activate for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts.

Selective On-Resin Deprotection of the Aloc Group

This protocol describes the removal of the Aloc protecting group from the D-Dap side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing the this compound residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 equivalents relative to the Aloc-protected sites)

-

Scavenger, e.g., Phenylsilane (PhSiH₃) (20 equivalents) or Dimethylamine-borane complex (40 equivalents)

-

Dichloromethane (DCM), anhydrous and degassed

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes in a reaction vessel.

-

Catalyst and Scavenger Addition: a. In a separate vial, dissolve the palladium catalyst and the scavenger in DCM. b. Add the catalyst/scavenger solution to the resin.

-

Reaction: Gently agitate the reaction mixture at room temperature for 30-60 minutes. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

-

Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DCM and DMF to remove all traces of the palladium catalyst and scavenger. A wash with a solution of sodium diethyldithiocarbamate in DMF can be used to aid in the removal of palladium residues.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound in SPPS.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonal protection strategy using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to the Safe Handling of Fmoc-D-Dap(Aloc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Aloc)-OH is a derivative of alanine, an amino acid utilized in peptide synthesis and various research applications.[1] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the safety and handling procedures for this compound, compiled from available safety data sheets and handling guidelines.

Chemical and Physical Properties

A foundational aspect of safe handling is the awareness of the chemical and physical properties of the substance.

| Property | Value |

| CAS Number | 178924-05-5 |

| Molecular Formula | C22H22N2O6[2] |

| Molecular Weight | 410.42 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 165 °C |

| Boiling Point | 658.6±55.0 °C (Predicted) |

| Density | 1.298±0.06 g/cm3 (Predicted) |

| pKa | 3.56±0.10 (Predicted) |

Hazard Identification and Classification